molecular formula C7H12Cl2N2O B1524220 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride CAS No. 1187930-70-6

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Cat. No. B1524220
CAS RN: 1187930-70-6
M. Wt: 211.09 g/mol
InChI Key: CEJDBJMKRRFMGK-UHFFFAOYSA-N
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Description

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (2-APED) is a type of organic compound that belongs to the family of pyridine derivatives. This compound has been widely studied in the fields of chemistry, pharmaceuticals, and biochemistry. It has been used in various scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-APED.

Scientific Research Applications

Reaction with Pyridine-2-carbaldehyde and Complexation with Metals

The reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde yields a mixture of compounds that, when treated with copper(II) chloride or cadmium(II) chloride, form complexes with potential applications in coordination chemistry. These complexes, characterized by various spectroscopic methods and X-ray diffraction, show interesting geometries and interactions, including hydrogen bonds and π-π stacking interactions. Their interaction with biomolecules has been studied through docking studies, suggesting potential biological relevance (Mardani et al., 2019).

Synthesis and Characterization of Schiff Base Ligands

Research has also focused on synthesizing Schiff base ligands derived from unsymmetrical tripodal amines, exploring the effects of arm length and intermolecular interactions on the formation of Cu(II) complexes. These studies contribute to the understanding of ligand-metal interactions, which are fundamental in the development of coordination compounds with specific chemical and physical properties (Keypour et al., 2015).

Applications in Polymer Science

2-(Pyridin-2-yl)ethanol has been utilized as a protecting group for carboxylic acids, demonstrating its utility in polymer science. This application highlights the compound's role in the synthesis and modification of polymers, offering a pathway to develop new materials with tailored properties (Elladiou & Patrickios, 2012).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol showcases the compound's significance in producing optically active molecules, which are crucial in the development of pharmaceuticals and agrochemicals (Perrone et al., 2006).

Mercury(II) Detection

Pyridine-based derivatives have been designed for mercury(II) detection, indicating the potential of 2-Amino-2-pyridin-3-yl-ethanol dihydrochloride derivatives in environmental monitoring and safety applications. These sensors can detect mercury(II) ions in aqueous solutions with high sensitivity and selectivity, demonstrating practical applications in detecting heavy metals (Pan et al., 2015).

Biochemical Analysis

Biochemical Properties

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in downstream gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and other nuclear processes.

properties

IUPAC Name

2-amino-2-pyridin-3-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDBJMKRRFMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187930-70-6
Record name 2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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